molecular formula C19H14ClN5O2 B11207949 N-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Número de catálogo: B11207949
Peso molecular: 379.8 g/mol
Clave InChI: CRVCKASUKLSSAU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(1,3-Benzodioxol-5-ylmethyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by two key structural features:

  • 1-(3-Chlorophenyl) substituent: Positioned at the pyrazole ring’s nitrogen, this group contributes to steric bulk and electronic effects.

Pyrazolo[3,4-d]pyrimidines are recognized for kinase inhibition (e.g., Src, PKC) due to their ATP-binding site mimicry. The target compound’s structure aligns with this pharmacophore, though direct biological data are absent in the provided evidence.

Propiedades

Fórmula molecular

C19H14ClN5O2

Peso molecular

379.8 g/mol

Nombre IUPAC

N-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C19H14ClN5O2/c20-13-2-1-3-14(7-13)25-19-15(9-24-25)18(22-10-23-19)21-8-12-4-5-16-17(6-12)27-11-26-16/h1-7,9-10H,8,11H2,(H,21,22,23)

Clave InChI

CRVCKASUKLSSAU-UHFFFAOYSA-N

SMILES canónico

C1OC2=C(O1)C=C(C=C2)CNC3=C4C=NN(C4=NC=N3)C5=CC(=CC=C5)Cl

Origen del producto

United States

Métodos De Preparación

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol derivatives with formaldehyde to form the benzodioxole ring.

    Introduction of the Chlorophenyl Group: This can be achieved through a halogenation reaction, where a phenyl ring is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.

    Construction of the Pyrazolopyrimidine Core: This step involves the condensation of appropriate hydrazine derivatives with pyrimidine precursors under acidic or basic conditions.

    Final Coupling Reaction: The benzodioxole and chlorophenyl intermediates are coupled with the pyrazolopyrimidine core using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, to form the final compound.

Análisis De Reacciones Químicas

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE undergoes various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.

    Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Mecanismo De Acción

The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways essential for cell growth and survival. This inhibition can result in cell cycle arrest and apoptosis in cancer cells .

Comparación Con Compuestos Similares

Substitution at the Pyrazole Nitrogen (Position 1)

Compounds with aryl groups at the pyrazole’s nitrogen show varied kinase selectivity:

Compound Name 1-Substituent Biological Activity Reference
Target Compound 3-Chlorophenyl Not reported (inferred kinase)
1-(5-Chloro-2-methylphenyl)-N-[3-(trifluoromethyl)benzyl]-... 5-Chloro-2-methylphenyl Unknown (structural analog)
1-(3-Chlorophenyl)-N-(4-ethoxyphenyl)-... 3-Chlorophenyl Kinase inhibition (inferred)
1-(3-Methylphenyl)-N-(2-phenylethyl)-... 3-Methylphenyl Not specified

Key Findings :

  • 3-Chlorophenyl (target and ) is associated with kinase inhibition in analogs (e.g., Src inhibitors in ).
  • Bulkier substituents (e.g., 5-Chloro-2-methylphenyl in ) may reduce solubility but enhance target binding.

N-Substituent Variations on the Pyrimidine Ring

The N-substituent modulates pharmacokinetics and target engagement:

Compound Name N-Substituent Molecular Weight Lipophilicity (Inferred) Reference
Target Compound 1,3-Benzodioxol-5-ylmethyl Not reported High (benzodioxole)
N-(3-Chlorophenyl)-6-(isopropylthio)-... 3-Chlorophenyl Not reported Moderate (arylthio)
N-(4-Ethoxyphenyl)-1-(3-chlorophenyl)-... 4-Ethoxyphenyl Not reported Moderate (ethoxy)
N-[2-(4-Chlorophenyl)ethyl]-1-(3-methylphenyl)-... 2-(4-Chlorophenyl)ethyl 363.85 g/mol High (chloroaryl)

Key Findings :

  • Benzodioxole groups (target) may improve blood-brain barrier penetration compared to ethoxy () or chlorophenyl () substituents.
  • Arylthio groups (e.g., isopropylthio in ) can enhance kinase selectivity but reduce metabolic stability.

Key Findings :

  • High yields (e.g., 82% in ) are achievable with optimized conditions.
  • Halogenation (e.g., iodine in ) or thioether introduction () may require specialized reagents.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.